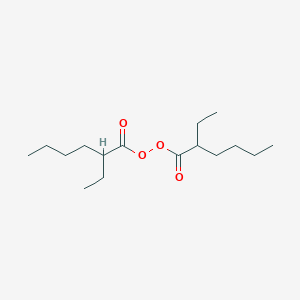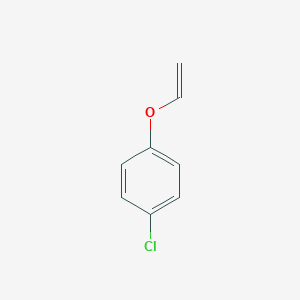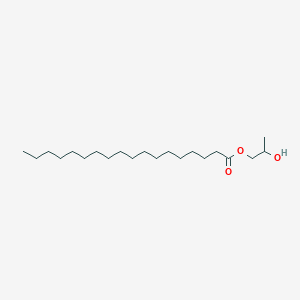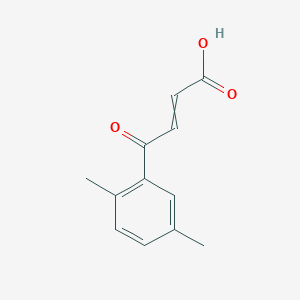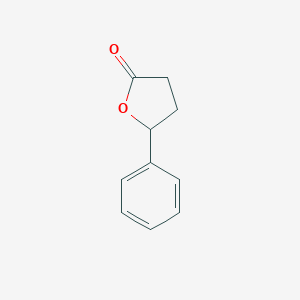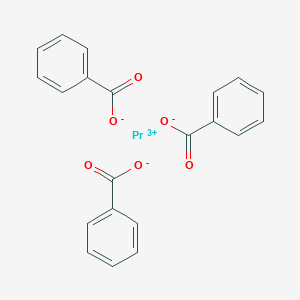
Praseodymium(3+) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium(3+) benzoate is a rare earth metal organic compound that has gained attention due to its potential applications in scientific research. It is known for its unique properties, such as its high thermal stability and its ability to form strong coordination bonds with other molecules.
Applications De Recherche Scientifique
Praseodymium(3+) benzoate has been extensively studied for its potential applications in scientific research. It has been used as a catalyst in various organic reactions, such as esterification, transesterification, and Friedel-Crafts reactions. It has also been used as a luminescent material in optoelectronic devices, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Furthermore, Praseodymium(3+) benzoate has been explored for its potential applications in biomedical imaging and drug delivery systems.
Mécanisme D'action
The mechanism of action of Praseodymium(3+) benzoate is not fully understood, but it is believed to involve the coordination of Praseodymium(III) ions with other molecules or ions. The Praseodymium(III) ions form strong coordination bonds with the functional groups of the molecules, which can lead to changes in their chemical and physical properties. For example, Praseodymium(3+) benzoate has been shown to enhance the luminescence of certain organic molecules, which can be useful for imaging applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Praseodymium(3+) benzoate are not well documented. However, it is known that rare earth metals can have toxic effects on living organisms, especially at high concentrations. Therefore, caution should be exercised when handling Praseodymium(3+) benzoate in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Praseodymium(3+) benzoate in laboratory experiments is its high thermal stability, which makes it suitable for high-temperature reactions. It also has a high coordination number, which allows it to form strong coordination bonds with other molecules. However, one of the limitations is its high cost and limited availability. Praseodymium(3+) benzoate is a rare earth metal compound, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on Praseodymium(3+) benzoate. One of the areas of interest is its potential applications in biomedical imaging and drug delivery systems. Another area of interest is its use as a catalyst in organic reactions, especially those involving renewable resources. Furthermore, the synthesis of Praseodymium(3+) benzoate using green chemistry principles is an area of active research, which aims to reduce the environmental impact of the synthesis process.
In conclusion, Praseodymium(3+) benzoate is a rare earth metal organic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the properties and potential applications of Praseodymium(3+) benzoate.
Méthodes De Synthèse
The synthesis of Praseodymium(3+) benzoate is a complex process that involves several steps. One of the most common methods is the reaction of Praseodymium(III) oxide with benzoic acid in the presence of a solvent such as ethanol or water. The reaction is carried out under controlled conditions such as temperature, pressure, and pH, to ensure the formation of pure and stable Praseodymium(3+) benzoate crystals. Other methods such as sol-gel synthesis, hydrothermal synthesis, and microwave-assisted synthesis have also been reported.
Propriétés
Numéro CAS |
19411-95-1 |
|---|---|
Nom du produit |
Praseodymium(3+) benzoate |
Formule moléculaire |
C21H15O6Pr |
Poids moléculaire |
504.2 g/mol |
Nom IUPAC |
praseodymium(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clé InChI |
XDFGURDROXHOOM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
Autres numéros CAS |
19411-95-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






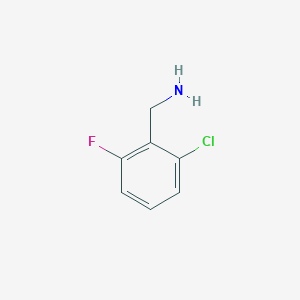
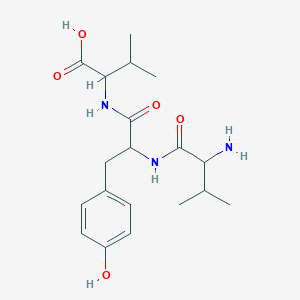
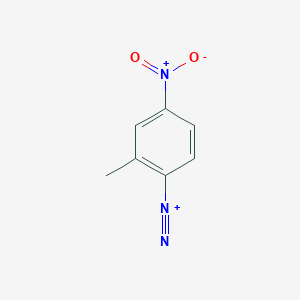
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
